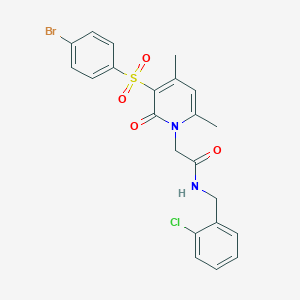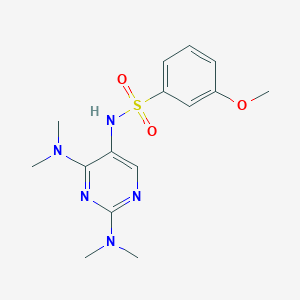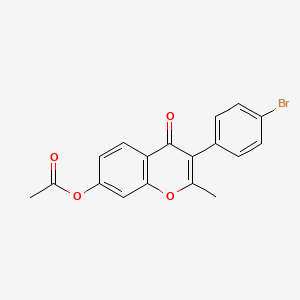
3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate” is a derivative of phenylacetic acid containing a bromine atom in the para position . It’s related to a class of compounds known as pyrazolines, which have confirmed biological and pharmacological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, related compounds such as 4-Bromophenylacetic acid can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Chemical Properties
The synthetic protocols for compounds like 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate often involve the formation of core structures that are crucial in the development of secondary metabolites with significant pharmacological importance. The literature highlights various synthetic methods, including Suzuki coupling reactions for biaryl synthesis, reactions of 3-formylcoumarin with bis(silylenol ethers), and electrophilic metal-based catalysis, to produce such compounds efficiently. These methods underscore the compound's versatility in synthesizing pharmacologically relevant molecules (Mazimba, 2016).
Environmental Considerations
Studies on compounds structurally related to 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate, such as 2,4,6-Tribromophenol, provide insights into their environmental concentrations, toxicology, and degradation products. These substances, due to their use in industrial processes and as intermediates in the synthesis of brominated flame retardants, present a complex challenge for environmental monitoring and toxicity assessment. The ubiquity of such compounds in the environment and their potential toxicological effects highlight the need for continued research into their behavior and impact (Koch & Sures, 2018).
Photophysical Properties and Applications
The development of fluorescent chemosensors based on structures similar to 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate showcases the potential of such compounds in detecting various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of these chemosensors, derived from the photophysical properties of the core coumarin structure, illustrate the compound's utility in biochemical and environmental monitoring applications (Roy, 2021).
Pharmacological and Biological Activity
Coumarin derivatives, including those related to 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate, have been explored for their diverse biological activities. Research into cinnamic acid derivatives, which share a similar structural motif, has revealed potential anticancer properties. These studies demonstrate the broad spectrum of pharmacological applications for compounds within this chemical family, from traditional antitumor agents to novel synthetic approaches for targeting cancer (De, Baltas, & Bedos-Belval, 2011).
Eigenschaften
IUPAC Name |
[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO4/c1-10-17(12-3-5-13(19)6-4-12)18(21)15-8-7-14(23-11(2)20)9-16(15)22-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDBYMDIAPSXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-ethyl-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2978982.png)
![4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2978983.png)
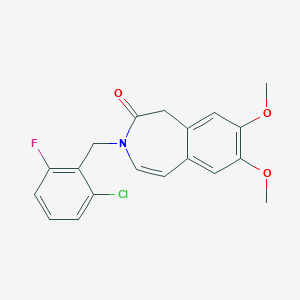

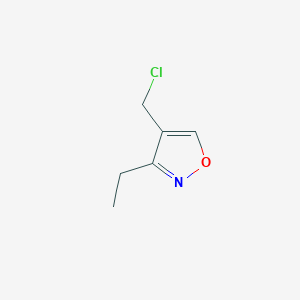
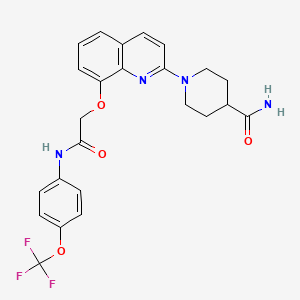
![6-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline](/img/structure/B2978991.png)
![1-[4-(3-Methoxy-3-phenylazetidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2978992.png)
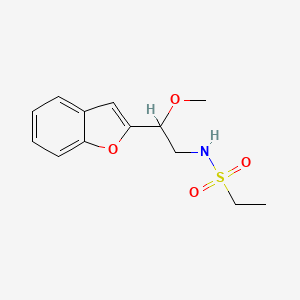
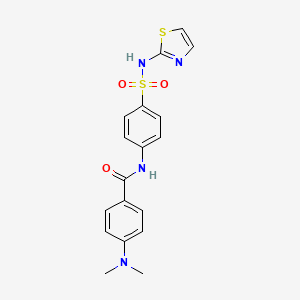
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenoxypropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2978999.png)
![Methyl 4-[(2-piperazin-1-ylacetyl)amino]benzoate](/img/structure/B2979001.png)
